Methyl 2-amino-4-oxo-5-(thiophen-2-yl)-3H-pyrido[2,3-d]pyrimidine-7-carboxylate
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Overview
Description
METHYL 2-AMINO-4-OXO-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-AMINO-4-OXO-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with appropriate amines and carbonyl compounds under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific temperatures and solvents to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-AMINO-4-OXO-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions vary based on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
METHYL 2-AMINO-4-OXO-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-AMINO-4-OXO-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:
- 2-AMINO-4-OXO-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLIC ACID
- METHYL 2-AMINO-4-OXO-5-(FURAN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE
Uniqueness
METHYL 2-AMINO-4-OXO-5-(THIOPHEN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C13H10N4O3S |
---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
methyl 2-amino-4-oxo-5-thiophen-2-yl-3H-pyrido[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C13H10N4O3S/c1-20-12(19)7-5-6(8-3-2-4-21-8)9-10(15-7)16-13(14)17-11(9)18/h2-5H,1H3,(H3,14,15,16,17,18) |
InChI Key |
VYHMJDTZKBBDBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C(=C1)C3=CC=CS3)C(=O)NC(=N2)N |
Origin of Product |
United States |
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